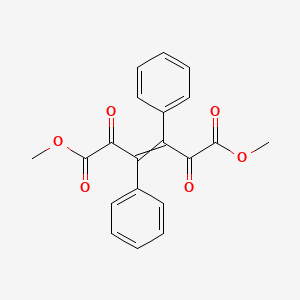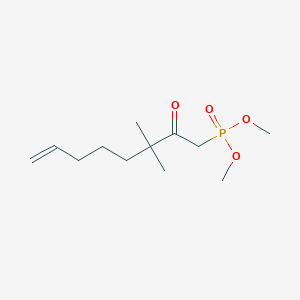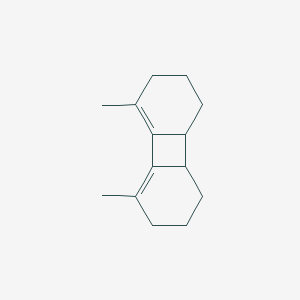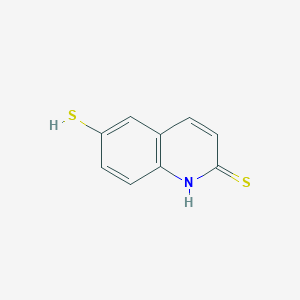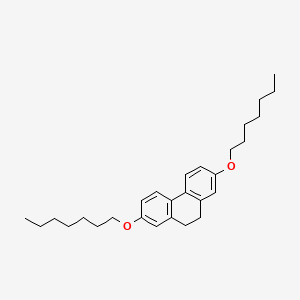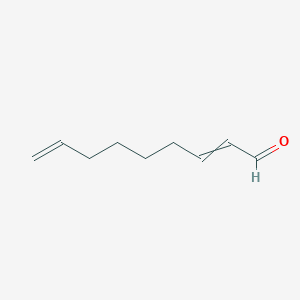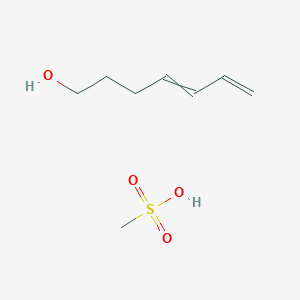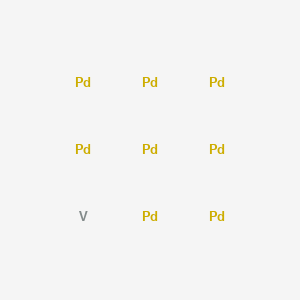
Palladium;vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium and vanadium are transition metals known for their unique properties and wide range of applications. When combined, they form compounds that exhibit interesting chemical behaviors and have significant industrial and scientific applications. Palladium is known for its catalytic properties, while vanadium is recognized for its multiple oxidation states and catalytic abilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of palladium-vanadium compounds typically involves the use of palladium and vanadium salts. One common method is the co-precipitation technique, where palladium chloride and vanadium pentoxide are dissolved in a suitable solvent and then precipitated using a reducing agent such as sodium borohydride. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
Industrial production of palladium-vanadium compounds often involves high-temperature reduction processes. For example, vanadium pentoxide can be reduced with hydrogen gas in the presence of palladium as a catalyst at elevated temperatures to produce palladium-vanadium alloys. These alloys are then processed further to obtain specific compounds with desired properties.
Analyse Chemischer Reaktionen
Types of Reactions
Palladium-vanadium compounds undergo various types of chemical reactions, including:
Oxidation: Vanadium can exist in multiple oxidation states, and its compounds can undergo oxidation reactions to form higher oxidation state products.
Reduction: Palladium compounds can be reduced to lower oxidation states, often facilitated by reducing agents such as hydrogen gas.
Substitution: Palladium-vanadium compounds can participate in substitution reactions where ligands or atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are frequently used.
Substitution: Ligands such as phosphines, amines, and nitriles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vanadium compounds can produce vanadium pentoxide, while reduction of palladium compounds can yield palladium metal or lower oxidation state palladium compounds.
Wissenschaftliche Forschungsanwendungen
Palladium-vanadium compounds have a wide range of scientific research applications:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and cross-coupling reactions.
Biology: Palladium-vanadium compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of these compounds in drug development, particularly for their potential to act as enzyme inhibitors or therapeutic agents.
Industry: Palladium-vanadium compounds are used in the production of advanced materials, such as high-strength alloys and coatings, as well as in environmental applications like catalytic converters for pollution control.
Wirkmechanismus
The mechanism of action of palladium-vanadium compounds varies depending on their specific application. In catalytic processes, palladium typically acts as the active site for the reaction, facilitating the breaking and forming of chemical bonds. Vanadium, with its multiple oxidation states, can participate in redox reactions, enhancing the overall catalytic activity.
In biological systems, vanadium compounds can mimic the action of phosphate, interacting with enzymes and proteins involved in cellular signaling pathways. Palladium compounds, on the other hand, can form complexes with biomolecules, potentially disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Palladium-vanadium compounds can be compared with other transition metal compounds, such as:
Palladium-Platinum Compounds: Both palladium and platinum are used in catalysis, but palladium is generally more active in hydrogenation reactions, while platinum is more stable under harsh conditions.
Vanadium-Titanium Compounds: Vanadium and titanium both exhibit multiple oxidation states, but vanadium compounds are more versatile in redox reactions.
Palladium-Nickel Compounds: Palladium and nickel are both used in cross-coupling reactions, but palladium compounds are typically more selective and efficient.
The uniqueness of palladium-vanadium compounds lies in their combined catalytic properties and the ability to participate in a wide range of chemical reactions, making them valuable in both industrial and scientific applications.
Similar Compounds
- Palladium-Platinum Compounds
- Vanadium-Titanium Compounds
- Palladium-Nickel Compounds
These comparisons highlight the distinct advantages and applications of palladium-vanadium compounds in various fields.
Eigenschaften
CAS-Nummer |
111520-06-0 |
|---|---|
Molekularformel |
Pd8V |
Molekulargewicht |
902.3 g/mol |
IUPAC-Name |
palladium;vanadium |
InChI |
InChI=1S/8Pd.V |
InChI-Schlüssel |
FXVIUOOYXNDBDN-UHFFFAOYSA-N |
Kanonische SMILES |
[V].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
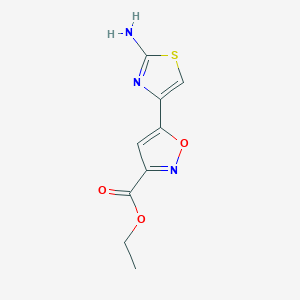
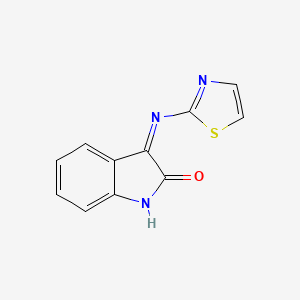
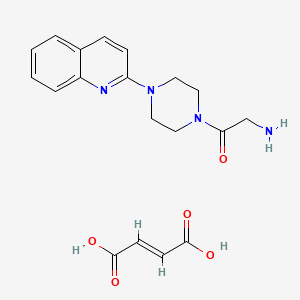

![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
